1-(Azetidin-3-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and an azetidine moiety, a four-membered saturated ring containing one nitrogen atom. The unique structure of 1-(azetidin-3-yl)-1H-pyrazol-4-amine positions it as a potential candidate for various applications in medicinal chemistry and drug development.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also referenced in patent literature, indicating its relevance in pharmaceutical research and development.
1-(Azetidin-3-yl)-1H-pyrazol-4-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is part of the broader category of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
The synthesis of 1-(azetidin-3-yl)-1H-pyrazol-4-amine can be achieved through several methods, including:
The synthesis typically requires specific reagents and conditions:
The molecular formula of 1-(azetidin-3-yl)-1H-pyrazol-4-amine is CHN. The structure consists of:
This combination results in a compound with distinct stereochemistry and functional groups that contribute to its chemical behavior.
The molecular weight is approximately 150.18 g/mol. The InChIKey for this compound is provided in chemical databases for easy identification.
1-(Azetidin-3-yl)-1H-pyrazol-4-amine can participate in various chemical reactions:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, using acidic or basic conditions can significantly influence the reaction pathway and product distribution.
The mechanism of action for 1-(azetidin-3-yl)-1H-pyrazol-4-amine involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety may allow it to mimic natural substrates or ligands, leading to biological activity.
Studies have shown that similar compounds exhibit anti-inflammatory and analgesic properties by inhibiting specific pathways involved in pain signaling and inflammation.
Relevant data such as boiling point, density, and refractive index can be sourced from chemical databases but are not explicitly available for this specific compound at this time.
1-(Azetidin-3-yl)-1H-pyrazol-4-amine has potential applications in:
Ongoing research may further elucidate its mechanism of action and broaden its applications across different fields of medicinal chemistry.
Azetidine, a four-membered saturated nitrogen heterocycle, confers significant conformational constraints due to its ring strain and reduced conformational flexibility. This enhances binding affinity and selectivity for target proteins. The azetidine ring’s basic nitrogen (pKa ~11.5) facilitates salt bridge formation with biological targets, while its compact size improves membrane permeability. In 1-(azetidin-3-yl)-1H-pyrazol-4-amine, the azetidine moiety anchors the molecule for optimal spatial orientation of pharmacophoric elements [1] [4].
The pyrazole ring contributes complementary pharmacological advantages:
Table 1: Key Physicochemical Properties of 1-(Azetidin-3-yl)-1H-pyrazol-4-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₀N₄ | Empirical Data |
Molecular Weight | 138.17 g/mol | Calculated |
Density | 1.55 ± 0.1 g/cm³ | Predicted |
Boiling Point | 337.3 ± 32.0 °C | Predicted |
pKa | 9.75 ± 0.40 | Predicted |
CAS Registry Number | 1704492-60-3 | Chemical Abstracts Service |
The strategic fusion of azetidine and pyrazole scaffolds reflects a broader trend in drug discovery: scaffold hybridization. Early heterocyclic drugs featured singular ring systems (e.g., phenylbutazone’s pyrazolidinedione), but their limitations in selectivity and metabolism drove innovation toward hybrid architectures [7].
Key developmental milestones include:
Table 2: Evolution of Azetidine-Pyrazole Hybrids in Approved Therapeutics
Therapeutic Agent | Indication | Key Structural Features |
---|---|---|
Baricitinib (2018) | Rheumatoid Arthritis | Azetidine-sulfonylpyrazole |
Erdafitinib (2019) | Bladder Cancer | Azetidine-pyrazole with urea linker |
1-(Azetidin-3-yl)-1H-pyrazol-4-amine derivatives | Under investigation | Free C4-amine for covalent modification |
This hybrid scaffold qualifies as "privileged" due to its dual capabilities:
Structure-Activity Relationship (SAR) studies reveal:
Table 3: Structure-Activity Relationship of Key Scaffold Modifications
Position | Modification | Biological Impact | Kinase Targets Affected |
---|---|---|---|
Pyrazole C4 | -NH₂ | Base scaffold; H-bond donor | JAK2, FGFR, RET |
-NHCOR | Increased potency; reduced permeability | B-raf, c-Met | |
Azetidine N1 | -H | High metabolic clearance | None |
-SO₂CH₂CH₃ | Enhanced solubility & t½ | JAK1/2, TYK2 | |
Azetidine C3 | -CH₂CN | Improved kinase selectivity | JAK1/2 |
The scaffold’s physicochemical profile—moderate lipophilicity (cLogP ~0.8), polar surface area (PSA 52 Ų), and pKa (9.75)—aligns with Lipinski’s criteria for oral bioavailability. Crystalline forms (e.g., baricitinib phosphate salts) further enhance developability, as demonstrated by patented methods for polymorph control [9]. Future directions include leveraging the C4-amine for PROTAC conjugation or covalent inhibitor design, expanding its applicability beyond traditional kinase inhibition.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0